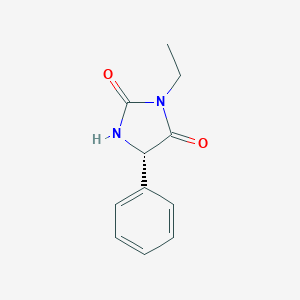
(+)-Ethotoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-ethotoin is the (S)-enantiomer of ethotoin. It is an enantiomer of a (R)-ethotoin.
Aplicaciones Científicas De Investigación
Epilepsy Management
Ethotoin is primarily indicated for:
- Tonic-clonic seizures : These are characterized by loss of consciousness and violent muscle contractions.
- Complex partial seizures : These involve impaired consciousness and can manifest as repetitive movements or behaviors.
A retrospective study involving 46 patients indicated that approximately 51% experienced a reduction in seizure frequency greater than 50% within one month of starting ethotoin therapy. This percentage decreased to about 25% over a longer follow-up period .
Pediatric Use
Ethotoin has been explored in pediatric populations due to its relatively favorable side effect profile compared to other anticonvulsants like phenytoin and phenobarbital. A study noted that ethotoin had minimal side effects, making it a viable option for children with epilepsy . However, comprehensive studies specifically targeting pediatric patients remain limited.
Case Study 1: Efficacy in Adults
In a study focusing on adult patients with intractable epilepsy, ethotoin was administered as an adjunctive therapy. Results showed significant reductions in tonic seizure frequency, with 60% of patients achieving over a 50% reduction at one month .
Case Study 2: Pediatric Patients
A review highlighted the use of ethotoin in children who previously experienced adverse effects from phenytoin. The study reported effective seizure control without significant side effects, suggesting that ethotoin could be a safer alternative for managing seizures in this demographic .
Comparative Data Table
| Characteristic | Ethotoin | Phenytoin | Phenobarbital |
|---|---|---|---|
| Drug Class | Hydantoin | Hydantoin | Barbiturate |
| Seizure Types Treated | Tonic-clonic, Complex partial | Tonic-clonic, Partial | Tonic-clonic, Partial |
| Common Side Effects | Minimal | Gingival hyperplasia | Behavioral disturbances |
| Mechanism of Action | Sodium channel blocker | Sodium channel blocker | GABA receptor modulator |
| Pediatric Use | Yes | Yes (with side effects) | Yes (with behavioral issues) |
Propiedades
Número CAS |
108739-43-1 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(5S)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m0/s1 |
Clave InChI |
SZQIFWWUIBRPBZ-VIFPVBQESA-N |
SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
SMILES isomérico |
CCN1C(=O)[C@@H](NC1=O)C2=CC=CC=C2 |
SMILES canónico |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















